(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound with a quinoline moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method is the reduction of quinoline N-oxides followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce high yields with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form quinoline ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline ketones and aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
Medically, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-4-yl)ethan-1-ol: Lacks the amino group, making it less versatile in chemical reactions.
4-hydroxyquinoline: Has a hydroxyl group instead of an amino alcohol, leading to different reactivity and applications.
Quinoline-2-carboxylic acid:
Uniqueness
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino and alcohol group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI Key |
HPWXTBTUEOHWIY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |
Origin of Product |
United States |
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